An In-Depth Technical Guide to 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one (CAS: 1370007-53-6)
An In-Depth Technical Guide to 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one (CAS: 1370007-53-6)
This technical guide provides a comprehensive overview of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one, a heterocyclic compound built upon the medicinally significant pyrrolo[2,1-f][1][2][3]triazine scaffold. This core structure is a cornerstone in modern drug discovery, forming the backbone of approved therapeutics such as the antiviral remdesivir and the kinase inhibitor avapritinib.[4] This guide will delve into the synthesis, chemical properties, and, most notably, the potential biological applications of this specific bromo-substituted derivative, with a focus on its role as a key intermediate in the development of targeted therapies.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and specificity.[5] Its structural resemblance to purine nucleobases allows it to function as a bioisostere, interfering with biological pathways that involve purinergic signaling.[6] This mimicry has been successfully exploited to develop potent inhibitors of various enzymes, particularly kinases, which play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[4]
Physicochemical Properties and Spectroscopic Data
While specific experimental data for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is not extensively published, its key physicochemical properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1370007-53-6 | Internal Database |
| Molecular Formula | C₆H₄BrN₃O | Internal Database |
| Molecular Weight | 214.02 g/mol | Internal Database |
| Appearance | Predicted to be a solid | Internal Database |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | Internal Database |
| Purity | Commercially available up to >95% | [7] |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the protons on the pyrrole and triazinone rings are expected. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.
-
¹³C NMR (DMSO-d₆, 100 MHz): Resonances for all six carbon atoms are anticipated, with the carbon bearing the bromine atom showing a characteristic chemical shift.
-
Mass Spectrometry (ESI+): The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.
Synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one: A Proposed Pathway
The bromine atom at the 7-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[9] This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one.
Biological Activity and Therapeutic Potential: A Focus on PI3Kδ Inhibition
The primary therapeutic interest in the pyrrolo[2,1-f][1][2][3]triazine scaffold lies in its ability to inhibit phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.
The PI3K family has several isoforms, and selective inhibition of a specific isoform is a key goal in modern drug development to minimize off-target effects. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been shown to be a promising starting point for the development of potent and selective inhibitors of the PI3Kδ (delta) isoform.[1][2] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the function of immune cells. Therefore, inhibitors of PI3Kδ are being actively investigated for the treatment of hematological malignancies and autoimmune disorders.[3]
The Role of the 7-Bromo Substituent:
The introduction of a bromine atom at the 7-position of the pyrrolo[2,1-f][1][2][3]triazin-4-one core is a strategic modification. Halogen atoms, particularly bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 7-position of the pyrrolotriazine ring has been identified as a key site for modification to enhance PI3K inhibitory activity and improve pharmacokinetic properties such as bioavailability.[3]
The bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the inhibitor to the target protein. Furthermore, as previously mentioned, the bromine atom provides a reactive site for the introduction of various substituents to explore the chemical space around the core scaffold and optimize for potency and selectivity.[9]
Diagram of PI3K Signaling Pathway and Inhibition
Caption: Inhibition of the PI3Kδ signaling pathway by a 7-bromo-pyrrolo[2,1-f]triazin-4-one derivative.
Experimental Protocols
While a specific experimental protocol for the synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is not available, a general procedure for the synthesis of a related pyrrolotriazinone is provided below as a reference. Researchers should adapt and optimize this protocol for the specific target compound.
General Protocol for the Synthesis of a Substituted Pyrrolo[2,1-f][1][2][3]triazin-4-one:
-
N-Amination of a Substituted Pyrrole: To a solution of the starting brominated pyrrole derivative in a suitable solvent (e.g., DMF), add an aminating agent (e.g., hydroxylamine-O-sulfonic acid) at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion.
-
Cyclization to form the Triazinone Ring: The N-amino pyrrole intermediate is then cyclized to form the triazinone ring. This is typically achieved by reacting the intermediate with a source of the carbonyl group, such as an orthoformate or a chloroformate, often in the presence of a base and at elevated temperatures.
-
Purification: The crude product is purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the desired 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one.
Protocol for a PI3Kδ Inhibition Assay:
A biochemical assay to determine the inhibitory activity of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one against PI3Kδ can be performed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare Reagents: Reconstitute the PI3Kδ enzyme, substrate (e.g., PIP2), and ATP according to the manufacturer's instructions. Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the PI3Kδ enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is a valuable building block in medicinal chemistry, offering a strategic entry point for the synthesis of novel therapeutics. Its core scaffold is a proven pharmacophore, and the 7-bromo substituent provides a key handle for chemical diversification and optimization of biological activity. The most promising application for derivatives of this compound is in the development of selective PI3Kδ inhibitors for the treatment of cancers and inflammatory diseases.
Future research should focus on the development and optimization of a robust and scalable synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one. Furthermore, the synthesis and evaluation of a focused library of derivatives, with modifications at the 7-position, will be crucial to fully elucidate the structure-activity relationships and to identify lead compounds with potent and selective PI3Kδ inhibitory activity.
References
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]
-
Li, Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(7), 789-815. [Link]
- Yingli Pharma Co Ltd. (2021). 7-site substituted pyrrole triazine compounds or pharmaceutically acceptable salts thereof, and preparation method thereof and uses thereof.
-
Kaur, M., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-15. [Link]
-
Ott, G. R., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic letters, 13(16), 4272-4275. [Link]
-
Mackman, R. L., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of medicinal chemistry, 60(5), 1648-1661. [Link]
-
Lee, S. H., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein journal of organic chemistry, 12, 1780-1787. [Link]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one. Retrieved from [Link]
Sources
- 1. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US7504521B2 - Methods for the preparation of pyrrolotriazine compounds - Google Patents [patents.google.com]
- 8. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
